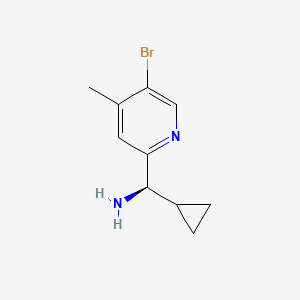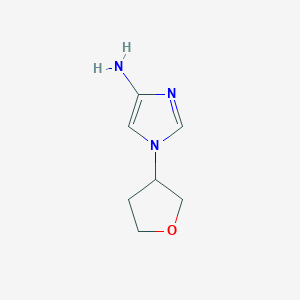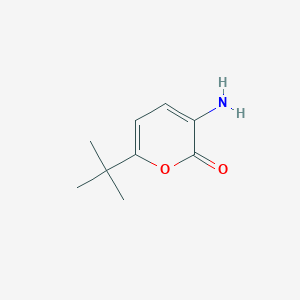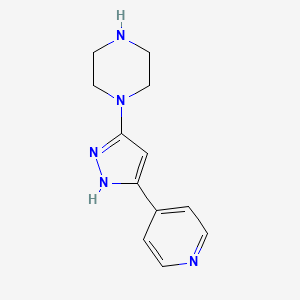
1-(2-(Aminomethyl)pyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Aminomethyl)pyridin-4-yl)ethanone is an organic compound with a molecular formula of C8H10N2O This compound features a pyridine ring substituted with an aminomethyl group at the 2-position and an ethanone group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Aminomethyl)pyridin-4-yl)ethanone typically involves the reaction of 2-(aminomethyl)pyridine with an appropriate acylating agent. One common method is the acylation of 2-(aminomethyl)pyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions: 1-(2-(Aminomethyl)pyridin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-(2-(Aminomethyl)pyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(Aminomethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
- 1-(2-Aminopyridin-4-yl)ethanone
- 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
Comparison: 1-(2-(Aminomethyl)pyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-[2-(aminomethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,5,9H2,1H3 |
InChI 键 |
WBAGXUXLEGKBIU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)







